molecular formula C9H8O4 B147016 Homophthalic acid CAS No. 89-51-0

Homophthalic acid

Cat. No. B147016
CAS RN: 89-51-0
M. Wt: 180.16 g/mol
InChI Key: ZHQLTKAVLJKSKR-UHFFFAOYSA-N
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Description

Homophthalic acid is a versatile chemical compound that serves as a precursor for the synthesis of a variety of heterocyclic compounds. It has been utilized in the construction of substituted isocoumarin and indole skeletons, as well as isoquinolinones, dihydronaphthols, and isocoumarins . The compound has also been used to synthesize unusual isocoumarin derivatives, highlighting its potential in organic synthesis .

Synthesis Analysis

The synthesis of homophthalic acid derivatives has been explored through various methods. One approach involves the reaction of homophthalic anhydride with aromatic aldehydes in the presence of chloroform and DMAP, yielding cis- and trans-1-oxo-isochroman-4-carboxylic acids . Another method includes the reaction of homophthalic anhydride with benzaldehyde and boron trifluoride-diethyl ether complex to produce 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acid . These methods demonstrate the compound's reactivity and the possibility of obtaining a range of derivatives.

Molecular Structure Analysis

The molecular structure of homophthalic acid has been characterized by X-ray diffraction, revealing that the crystals are triclinic with an extended system of hydrogen bonds . The carboxyl groups are rotated out of the plane of the central aromatic ring, which may influence the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Homophthalic acid undergoes various chemical reactions to form different heterocyclic compounds. For instance, it reacts with diamines to give condensed 1(2H)-isoquinolinones with marked enamine character . Additionally, it has been shown to react with thionyl chloride/DMF and ethyl chloroformate/NEt3 to produce isocoumarin derivatives . These reactions underscore the compound's utility in synthesizing complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of homophthalic acid derivatives have been studied through spectroscopic and thermal characterizations. New homophthalate complexes have been synthesized and analyzed, revealing various coordination geometries and the formation of coordination polymers . Moreover, a soil bacterium capable of degrading homophthalic acid has been identified, suggesting its potential biodegradability and the existence of metabolic pathways involving this compound .

Scientific Research Applications

Synthesis of Unusual Isocoumarin Derivatives

  • Homophthalic acid is used in synthesizing unique isocoumarin derivatives, achieved through reactions with thionyl chloride/DMF and ethyl chloroformate/NEt3. The process and mechanisms behind these novel derivatives are discussed in detail (Özcan, Şahin, & Balcı, 2007).

Construction of Substituted Isocoumarin and Indole Skeletons

  • Another study demonstrates homophthalic acid's role in constructing substituted isocoumarin and indole skeletons. This research presents a new strategy for synthesizing these compounds, expanding its application in chemical synthesis (Özcan & Balcı, 2008).

Acidity Constants Determination

  • The determination of acidity constants of homophthalic acid, among other compounds, by capillary electrophoresis showcases its significance in understanding structure-activity relationships (Mofaddel, Bar, Villemin, & Desbène, 2004).

Synthesis of cis-Isoquinolonic Acids Containing Boronate Esters

Synthesis of Tetrahydroisoquinolines

Reactivity with Vilsmeier Reagent

  • Homophthalic acid's reaction with Vilsmeier reagent was re-investigated, revealing new insights into the formation of certain compounds (Deady & Rodemann, 2001).

Synthesis of Isoquinoline Alkaloids

  • It is also used in the synthesis of isoquinoline alkaloids like doryanine and oxyhydrastinine, showcasing its utility in medicinal chemistry (Jangir, Gadre, & Argade, 2014).

Safety And Hazards

Homophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. If in contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

2-(carboxymethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQLTKAVLJKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058990
Record name Benzeneacetic acid, 2-carboxy-
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Molecular Weight

180.16 g/mol
Source PubChem
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Product Name

Homophthalic acid

CAS RN

89-51-0
Record name Homophthalic acid
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Record name Homophthalic acid
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Record name (2-carboxyphenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
PAS Smith, RO Kan - The Journal of Organic Chemistry, 1964 - ACS Publications
… Prolonged hydrolysis with concentrated potassium hydroxide converted I to homophthalic acid; lithium aluminum hydride reduction resulted in the formation of 1,2,3,4…
Number of citations: 126 pubs.acs.org
LW Deady, T Rodemann - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
Homophthalic acid and its pyrido and 8‐methylquinolino analogues with dimethylformamide/phosphoryl chloride at 0 give the appropriate 4‐(dimethylaminomethylene)isochroman‐1,3‐…
Number of citations: 24 onlinelibrary.wiley.com
V Eckstein - 1943 - search.proquest.com
… homophthalic acid. Theoretically, oxidative rupture of the double bond in indene gives homophthalic acid.… possibilities; the preparation of homophthalic acid and related compounds was …
Number of citations: 0 search.proquest.com
S Özcan, E Şahin, M Balci - Tetrahedron letters, 2007 - Elsevier
… In conclusion, the attempted synthesis of a diazide derived from homophthalic acid failed, however, unusual coumarin derivatives formed instead. The products isolated were different …
Number of citations: 49 www.sciencedirect.com
S Özcan, M Balci - Tetrahedron, 2008 - Elsevier
… In conclusion, the attempted synthesis of a diazide derived from homophthalic acid failed. However, unusual coumarin derivatives were produced instead. The isolated products were …
Number of citations: 60 www.sciencedirect.com
SSP Dias, MV Kirillova, V André, J Kłak… - Inorganic Chemistry …, 2015 - pubs.rsc.org
… As a potential linker, we have chosen homophthalic acid (H 2 hpa) that combines both aromatic and aliphatic carboxylate functionalities (Scheme 1). However, in spite of being …
Number of citations: 83 pubs.rsc.org
RD Haworth, WH Perkin, TS Stevens - Journal of the Chemical Society …, 1926 - pubs.rsc.org
… The solution was diluted with water, treated with charcoal, filtered, and the filtrate acidified with concentrated hydrochloric acid; the homophthalic acid (6 g.) was collected, and a further …
Number of citations: 3 pubs.rsc.org
GG Smith, CW Delong, WH Wetzel… - Journal of …, 1967 - Wiley Online Library
Homophthalic acid (I) reacts with acetic anhydride in the presence of base to form the expected product, o‐carboxyphenylacetone (III). Besides III, three other new products were formed, …
Number of citations: 8 onlinelibrary.wiley.com
DE Ames, TF Grey - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… prepared in high yield by this method but, although various solvents were used, only small yields of the imides could be obtained from 4-chloro- and Pdimethylamino-homophthalic acid. …
Number of citations: 36 pubs.rsc.org
GZ Liu, J Zhang, LY Wang - Polyhedron, 2011 - Elsevier
The mild hydrothermal reaction of Cd, Zn, or Cu(II) acetate salts with the deprotonated flexible linker homophthalic acid (H 2 hmph) and the rigid molecule 4,4′-bipyridine (bpy) …
Number of citations: 27 www.sciencedirect.com

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